molecular formula C7H14O B2968654 3,3-Dimethylpentanal CAS No. 118993-47-8

3,3-Dimethylpentanal

Cat. No.: B2968654
CAS No.: 118993-47-8
M. Wt: 114.188
InChI Key: HPKCSWORDUPIJS-UHFFFAOYSA-N
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Description

3,3-Dimethylpentanal, also known as 3,3-dimethylvaleraldehyde, is an organic compound with the molecular formula C7H14O. It is a type of aldehyde characterized by the presence of a formyl group (-CHO) attached to a carbon chain. This compound is notable for its branched structure, which includes two methyl groups attached to the third carbon of the pentanal chain.

Scientific Research Applications

3,3-Dimethylpentanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving aldehyde metabolism and enzymatic reactions.

    Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.

    Industry: this compound is utilized in the production of fragrances, flavors, and other specialty chemicals.

Safety and Hazards

3,3-Dimethylpentanal is classified as a dangerous substance. It has hazard statements H225, H315, H318, H335, indicating that it is highly flammable, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing its vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Dimethylpentanal can be synthesized through various organic reactions. One common method involves the oxidation of 3,3-dimethylpentanol. This oxidation can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under controlled conditions.

Industrial Production Methods: In an industrial setting, this compound can be produced via the hydroformylation of 3,3-dimethyl-1-butene. This process involves the addition of a formyl group to the double bond of the alkene in the presence of a catalyst such as rhodium or cobalt complexes. The reaction is typically carried out under high pressure and temperature to achieve optimal yields.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form 3,3-dimethylpentanoic acid. This reaction is typically carried out using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 3,3-dimethylpentanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: this compound can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed:

    Oxidation: 3,3-Dimethylpentanoic acid

    Reduction: 3,3-Dimethylpentanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 3,3-dimethylpentanal involves its reactivity as an aldehyde. The formyl group is highly reactive and can undergo various chemical transformations. In biological systems, aldehydes can form Schiff bases with amines, leading to the formation of imines. This reactivity is crucial in enzymatic processes and metabolic pathways.

Comparison with Similar Compounds

3,3-Dimethylpentanal can be compared with other similar aldehydes such as:

    Pentanal: A straight-chain aldehyde with a similar carbon chain length but without the branched structure.

    2,2-Dimethylpentanal: Another branched aldehyde with the methyl groups attached to the second carbon instead of the third.

    3-Methylbutanal: A shorter aldehyde with a single methyl group attached to the third carbon.

Uniqueness: The unique structure of this compound, with two methyl groups on the third carbon, imparts distinct chemical properties and reactivity compared to its analogs. This branching can influence its boiling point, solubility, and reactivity in various chemical reactions.

Properties

IUPAC Name

3,3-dimethylpentanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-4-7(2,3)5-6-8/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKCSWORDUPIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118993-47-8
Record name 3,3-dimethylpentanal
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